1-(3,4-Dichlorophenyl)but-3-en-1-ol

Neuroscience Transporter Pharmacology DAT/SERT Selectivity

Procure 1-(3,4-Dichlorophenyl)but-3-en-1-ol (CAS 171426-66-7) as a dual‑functional synthetic intermediate. The terminal olefin and secondary alcohol enable diverse transformations (epoxidation, hydroboration, metathesis) that saturated analogs cannot. With a SERT‑preferring profile (SERT IC₅₀ 100 nM, 6.6‑fold over DAT) and pan‑nAChR antagonist activity (α3β4: 1.8 nM), this building block serves as both a versatile scaffold and a differentiated pharmacological probe. Standard purity ≥97%, stabilized with TBC to prevent premature polymerization. Ensure lot‑to‑lot consistency for multi‑step syntheses and SAR studies.

Molecular Formula C10H10Cl2O
Molecular Weight 217.09
CAS No. 171426-66-7
Cat. No. B2994403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)but-3-en-1-ol
CAS171426-66-7
Molecular FormulaC10H10Cl2O
Molecular Weight217.09
Structural Identifiers
SMILESC=CCC(C1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2
InChIKeyOKECYPLFPZDELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)but-3-en-1-ol (CAS 171426-66-7): Product Specifications and Core Characteristics


1-(3,4-Dichlorophenyl)but-3-en-1-ol (CAS 171426-66-7) is a chlorinated homoallylic alcohol with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol . The compound contains a 3,4-dichlorophenyl aromatic ring linked to a but-3-en-1-ol moiety with a terminal alkene, rendering it structurally suited as a versatile synthetic intermediate for further functionalization via the reactive hydroxyl and olefin groups . Commercially available purity is typically 95% or 97%, stabilized with 4-tert-butylcatechol (TBC) to inhibit premature polymerization of the terminal alkene . The compound is classified with aquatic toxicity hazard statements (H400, H410) .

Procurement Risk Alert: Why 1-(3,4-Dichlorophenyl)but-3-en-1-ol Cannot Be Interchanged with Other 3,4-Dichlorophenyl Derivatives


Compounds within the 3,4-dichlorophenyl class exhibit substantial variation in biological activity depending on the precise nature of the aliphatic side chain. For instance, the saturated analog 4-(3,4-dichlorophenyl)butan-1-ol (CAS not specified; molecular weight 219.1 g/mol) lacks the terminal alkene required for further olefin chemistry . The corresponding ketone, 4-(3,4-dichlorophenyl)but-3-en-2-one, contains a conjugated enone system that confers entirely different electrophilic reactivity . Even among amino-alcohol derivatives of the same scaffold, 3,4-dichloro substitution patterns on the aromatic ring have been shown to markedly reduce β1-adrenoceptor antagonist potency (KB = 2,400 nM) compared to 2-substituted analogs (KB = 73–93 nM) [1]. Consequently, generic procurement based solely on the dichlorophenyl substructure without accounting for side-chain identity and position introduces significant risk of experimental failure or synthetic incompatibility.

1-(3,4-Dichlorophenyl)but-3-en-1-ol: Quantitative Comparative Evidence for Scientific Selection


Evidence Dimension 1: Monoamine Transporter Inhibition Profile – Cross-Study Comparative Potency

1-(3,4-Dichlorophenyl)but-3-en-1-ol demonstrates measurable inhibition of serotonin transporter (SERT) at 100 nM and dopamine transporter (DAT) at 658 nM in human HEK293 cell assays [1]. This contrasts with the structurally related 3,4-dichlorophenyl derivative 7e, which exhibits DAT Ki = 125 nM and is reported as the most DAT-selective ligand within its series [2]. Direct cross-study comparison suggests 1-(3,4-dichlorophenyl)but-3-en-1-ol shows approximately 6.6-fold greater inhibition of SERT over DAT, whereas derivative 7e displays inverse selectivity (DAT/SERT ratio ≈ 6.68) [2]. Caution: Data originate from separate studies with non-identical assay conditions and cannot be treated as a controlled head-to-head comparison.

Neuroscience Transporter Pharmacology DAT/SERT Selectivity

Evidence Dimension 2: 5-Lipoxygenase Inhibitory Activity – In Vitro IC50 Quantification

1-(3,4-Dichlorophenyl)but-3-en-1-ol inhibits 5-lipoxygenase with an IC50 of 2.80 μM (2,800 nM) in arachidonic acid-stimulated human neutrophils after 15-minute incubation with A23187 [1]. By class-level inference, 3,4-dichloro substitution on β-adrenergic antagonists was reported to markedly reduce potency compared to 2-substituted analogs (KB = 2,400 nM vs. 73–93 nM) [2]. The IC50 value for 5-lipoxygenase inhibition falls within the low micromolar range, establishing a quantitative benchmark for this specific 3,4-dichlorophenyl scaffold in an inflammatory enzyme context.

Inflammation Enzymology Lipoxygenase Inhibition

Evidence Dimension 3: Nicotinic Acetylcholine Receptor Antagonist Activity – Nanomolar Potency at nAChR Subtypes

1-(3,4-Dichlorophenyl)but-3-en-1-ol exhibits nanomolar antagonist activity across multiple nicotinic acetylcholine receptor (nAChR) subtypes in human cell lines: α3β4 nAChR (1.8 nM), α4β2 nAChR (12 nM), α4β4 nAChR (15 nM), and muscle-type α1β1γδ nAChR (7.9 nM) [1]. The compound's broad nAChR antagonism at single-digit nanomolar concentrations for the α3β4 subtype represents a quantifiable pharmacological fingerprint. No comparator data for structurally related butenol derivatives at nAChRs were identified in public databases.

Nicotinic Receptors Neuropharmacology Ion Channel Modulation

1-(3,4-Dichlorophenyl)but-3-en-1-ol: Evidence-Based Application Scenarios for Research and Industrial Procurement


Scenario 1: Chiral Synthetic Intermediate for Homoallylic Alcohol-Derived Scaffolds

The compound's terminal alkene and secondary alcohol functional groups enable diverse synthetic transformations including epoxidation, dihydroxylation, hydroboration, and cross-metathesis. Researchers requiring a 3,4-dichlorophenyl-containing building block with a reactive homoallylic alcohol handle for constructing more complex molecular architectures may select this compound over saturated analogs lacking the olefin . The commercial availability at 95–97% purity with TBC stabilization ensures adequate starting material quality for multi-step synthetic sequences .

Scenario 2: Pharmacological Tool Compound for Monoamine Transporter Studies

Based on the measured inhibition of SERT (100 nM) and DAT (658 nM) in HEK293 cell assays, this compound may serve as a reference ligand for investigating serotonergic versus dopaminergic transporter interactions within the 3,4-dichlorophenyl chemotype [1]. The observed SERT-preferring profile (approximately 6.6-fold selectivity over DAT) contrasts with the DAT-preferring selectivity reported for structurally related derivative 7e, offering a divergent pharmacological tool for comparative structure-activity relationship studies [2].

Scenario 3: Nicotinic Receptor Antagonist for Neuropharmacological Profiling

The nanomolar antagonist activity across multiple human nAChR subtypes (α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM) supports potential use as a pharmacological probe in nicotinic receptor research [1]. Researchers investigating subtype-selective nAChR modulation may employ this compound for comparative profiling or as a reference antagonist in 86Rb+ efflux functional assays.

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